(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester
Overview
Description
“(2R)-2-(tert-Butyloxycarbonylamino)-4-pentenoic acid ethyl ester” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis . It is particularly used in the protection of amines .
Synthesis Analysis
The synthesis of compounds containing the Boc group can be achieved using various methods. One method involves the use of oxalyl chloride in methanol for the selective deprotection of the Boc group from a structurally diverse set of compounds . This method is mild and can be performed under room temperature conditions for 1–4 hours with yields up to 90% . Another method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of “(2R)-2-(tert-Butyloxycarbonylamino)-4-pentenoic acid ethyl ester” is characterized by the presence of the Boc group. The Boc group is a bulky group that can influence the reactivity of the molecule .Chemical Reactions Analysis
The Boc group in “(2R)-2-(tert-Butyloxycarbonylamino)-4-pentenoic acid ethyl ester” can undergo various chemical reactions. For instance, it can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical and Chemical Properties Analysis
The physical and chemical properties of “(2R)-2-(tert-Butyloxycarbonylamino)-4-pentenoic acid ethyl ester” are influenced by the presence of the Boc group. The Boc group is a bulky group that can affect the reactivity and stability of the molecule .Mechanism of Action
Future Directions
The use of the Boc group in organic synthesis continues to be a topic of interest in research. Its unique reactivity pattern and the development of new methods for its introduction and removal from molecules open up new possibilities for the synthesis of complex organic compounds . Future research may focus on the development of more efficient and sustainable methods for the synthesis of compounds containing the Boc group .
Properties
IUPAC Name |
ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRQOZVFCRSBNJ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC=C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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